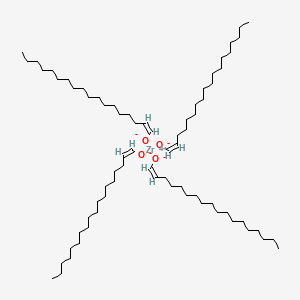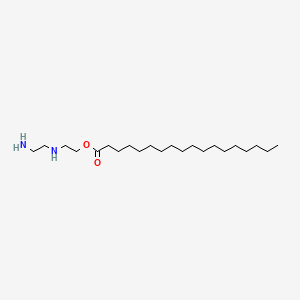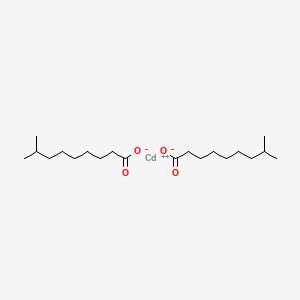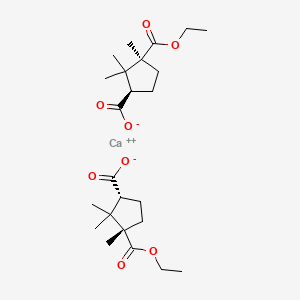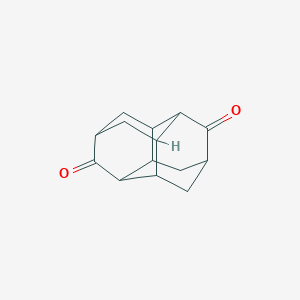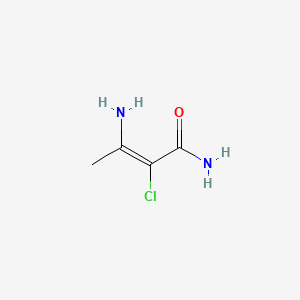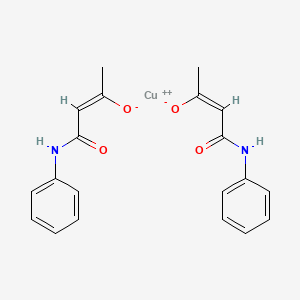![molecular formula C16H8BrNO2 B12646126 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione CAS No. 31715-46-5](/img/structure/B12646126.png)
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is a chemical compound with the molecular formula C16H8BrNO2 It is known for its unique structure, which includes a bromine atom attached to a dibenzoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione typically involves the bromination of 1H-dibenzo[de,h]quinoline-2,7-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
化学反应分析
Types of Reactions
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different functional groups .
科学研究应用
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
1H-dibenzo[de,h]quinoline-2,7-dione: The parent compound without the bromine atom.
3-chloro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a chlorine atom instead of bromine.
3-fluoro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a fluorine atom instead of bromine.
Uniqueness
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
属性
CAS 编号 |
31715-46-5 |
|---|---|
分子式 |
C16H8BrNO2 |
分子量 |
326.14 g/mol |
IUPAC 名称 |
14-bromo-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C16H8BrNO2/c17-13-10-6-3-7-11-12(10)14(18-16(13)20)8-4-1-2-5-9(8)15(11)19/h1-7H,(H,18,20) |
InChI 键 |
FULFOKOOHYNUNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C(=O)N3)Br)C=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



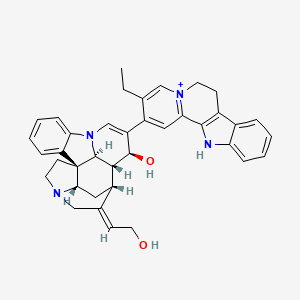
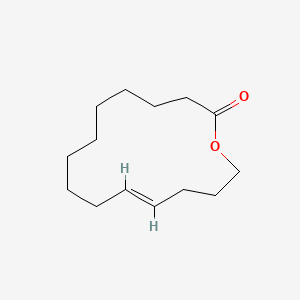
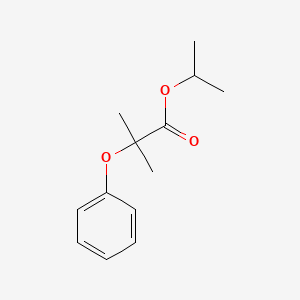
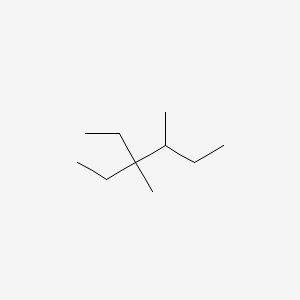
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
